molecular formula C7H10ClNO2 B2789718 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride CAS No. 1750-97-6

1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride

Cat. No.: B2789718
CAS No.: 1750-97-6
M. Wt: 175.61
InChI Key: PWMAEVMPUGUMLC-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride (CAS 1750-97-6) is an organic compound of the pyridine family with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . This chemical, presented as a solid powder, is typically stored at room temperature . As a pyridine-based diol, it serves as a versatile building block in medicinal chemistry and chemical synthesis. Researchers value this compound for its potential as a precursor in the development of more complex molecules, particularly those involving metal coordination complexes or serving as intermediates for pharmaceutical candidates. The diol functional group offers sites for further chemical modification, while the pyridin-4-yl ring can act as a ligand or contribute to the pharmacophore of a target molecule. The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling in various experimental protocols . This product is available in high purity grades, including 99%, 99.9%, 99.99%, and higher, as well as to standard grades such as ACS, Reagent, and Pharmaceutical Grades when applicable . It is supplied for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Bulk quantities are available and can be packaged under argon or vacuum for air-sensitive materials .

Properties

IUPAC Name

1-pyridin-4-ylethane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h1-4,7,9-10H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMAEVMPUGUMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as mixing, heating, and cooling, followed by purification and packaging .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(pyridin-4-yl)ethane-1,2-diol hydrochloride and analogous compounds:

Table 1: Comparative Analysis of Ethane-1,2-diol Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
This compound C₇H₁₀ClNO₂ Pyridin-4-yl High-purity material for R&D limited public data
1-(4-Hydroxyphenyl)ethane-1,2-diol C₈H₁₀O₃ 4-Hydroxyphenyl Natural product isolated from Teucrium viscidum; potential antioxidant
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly) C₁₀H₁₄O₄ 3,4-Dimethoxyphenyl Lignin model compound; reacts with hydroxyl radicals
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride C₅H₁₁ClNO₂ Azetidin-3-yl Azetidine-containing derivative; lab-scale availability
1-{1-[2-(Pyridin-2-yl)ethyl]-1H-triazol-4-yl}ethane-1,2-diol C₁₀H₁₃N₃O₂ Pyridin-2-yl + triazole High yield (88%); characterized by UHPLC-ESI-MS
2,4-Furfurylidene-D-sorbitol C₁₁H₁₈O₈ Furan + sorbitol backbone Hydroxyl radical scavenger; confirmed by DFT studies

Key Comparisons

Structural Diversity: Aromatic vs. Heterocyclic Substituents: The pyridin-4-yl group in the target compound provides a nitrogen-rich aromatic system, contrasting with phenyl (e.g., 4-hydroxyphenyl in ) or furan (e.g., 2,4-furfurylidene-D-sorbitol in ) substituents. Pyridine’s electron-withdrawing nature may influence solubility and reactivity compared to electron-donating groups like methoxy in G-gly .

In contrast, analogs like G-gly and 1-(4-chlorophenyl)ethane-1,2-diol are synthesized via oxidation of styrenes or dihydroxylation of alkenes (e.g., using AD-mix-β for enantioselective diol formation) . Triazole-containing derivatives (e.g., 18c–18f in ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting modular approaches for side-chain diversification.

Functional Applications: Lignin Chemistry: G-gly and S-gly are used to study lignin degradation mechanisms, where their diol side chains are attacked by hydroxyl radicals . The pyridine analog’s behavior in such systems remains unexplored. Antioxidant Activity: 2,4-Furfurylidene-D-sorbitol demonstrates hydroxyl radical scavenging (IC₅₀ = 0.8 mM) , but similar data for the target compound are unavailable. Pharmaceutical Potential: Azetidine-containing derivatives (e.g., ) are explored for bioactivity, whereas the pyridine derivative’s applications are unspecified beyond general R&D .

Physical Properties: Purity and Availability: The target compound is available at ≥99% purity , while triazole derivatives (e.g., 18d) are typically isolated as oils with lower yields (62–88%) .

Biological Activity

1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, biochemical properties, and implications for therapeutic use, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9NO2·HCl, with a molecular weight of approximately 173.62 g/mol. The compound features a pyridine ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins within biological systems. It acts as a ligand in coordination chemistry, forming stable complexes with metal ions which can influence enzymatic activity and cellular processes.

Target Interactions

The compound has been shown to interact with:

  • Enzymes : It may inhibit or activate enzyme functions, impacting metabolic pathways.
  • Proteins : Binding to specific proteins can alter their conformation and activity, potentially leading to therapeutic effects.

The biochemical properties of this compound include its solubility, stability, and reactivity with biological molecules. These properties are critical for its function as a potential drug candidate.

PropertyValue
SolubilitySoluble in water
StabilityStable under normal conditions
ReactivityForms complexes with metal ions

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Studies have suggested that related compounds possess antifungal properties, indicating potential for treating fungal infections.

Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways may provide insights into its use as a therapeutic agent for metabolic disorders .

Cellular Effects : It can influence cell signaling pathways and gene expression. For instance, alterations in gene expression related to metabolism have been observed upon treatment with this compound.

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

  • In Vitro Studies : Research demonstrated that the compound inhibited the growth of certain fungal strains at specific concentrations, suggesting its potential as an antifungal agent.
  • Animal Models : In animal studies, varying dosages showed differential effects on metabolic rates and enzyme activities. Higher doses resulted in significant changes compared to lower doses, indicating a dose-dependent response .

Future Perspectives

The ongoing research into this compound suggests promising avenues for drug development:

  • Therapeutic Applications : Its role as an enzyme inhibitor could lead to new treatments for diseases where enzyme activity is dysregulated.
  • Chemical Modifications : Further chemical modifications may enhance its efficacy and selectivity for specific biological targets.

Q & A

Q. How do hydroxyl radicals and oxyl anions degrade this compound under alkaline conditions?

  • Radical attack occurs preferentially at the ethane-1,2-diol moiety, forming glyoxylic acid derivatives. Electron paramagnetic resonance (EPR) tracks radical intermediates, while DFT calculations model transition states .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability (e.g., cell lines, endotoxin levels). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., flow cytometry) enhance reproducibility .
  • Advanced Tools : Cryo-EM and single-crystal XRD elucidate ligand-receptor interactions. Metabolic profiling (e.g., LC-QTOF) maps in vivo oxidation pathways .

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